Cas no 2172429-35-3 (benzyl N-benzyl-N-{1-(chlorosulfonyl)methylcyclobutyl}carbamate)

Benzyl N-benzyl-N-{1-(chlorosulfonyl)methylcyclobutyl}carbamate is a specialized carbamate derivative featuring a chlorosulfonyl functional group, making it a valuable intermediate in organic synthesis. Its unique structure, combining a cyclobutyl ring with reactive sulfonyl chloride and carbamate moieties, enables versatile applications in the preparation of sulfonamides and other pharmacologically relevant compounds. The benzyl protecting groups enhance stability during synthetic transformations, while the chlorosulfonyl moiety offers a reactive handle for further derivatization. This compound is particularly useful in medicinal chemistry for constructing complex scaffolds with potential bioactivity. Its well-defined reactivity profile ensures consistent performance in multi-step syntheses.
benzyl N-benzyl-N-{1-(chlorosulfonyl)methylcyclobutyl}carbamate structure
2172429-35-3 structure
Product Name:benzyl N-benzyl-N-{1-(chlorosulfonyl)methylcyclobutyl}carbamate
CAS No:2172429-35-3
MF:C20H22ClNO4S
MW:407.910983562469
CID:6482485
PubChem ID:165526578
Update Time:2025-06-08

benzyl N-benzyl-N-{1-(chlorosulfonyl)methylcyclobutyl}carbamate Chemical and Physical Properties

Names and Identifiers

    • benzyl N-benzyl-N-{1-(chlorosulfonyl)methylcyclobutyl}carbamate
    • 2172429-35-3
    • EN300-1440618
    • benzyl N-benzyl-N-{1-[(chlorosulfonyl)methyl]cyclobutyl}carbamate
    • Inchi: 1S/C20H22ClNO4S/c21-27(24,25)16-20(12-7-13-20)22(14-17-8-3-1-4-9-17)19(23)26-15-18-10-5-2-6-11-18/h1-6,8-11H,7,12-16H2
    • InChI Key: AGKIDKKWDQRBKF-UHFFFAOYSA-N
    • SMILES: ClS(CC1(CCC1)N(C(=O)OCC1C=CC=CC=1)CC1C=CC=CC=1)(=O)=O

Computed Properties

  • Exact Mass: 407.0958071g/mol
  • Monoisotopic Mass: 407.0958071g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 8
  • Complexity: 588
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 72.1Ų

benzyl N-benzyl-N-{1-(chlorosulfonyl)methylcyclobutyl}carbamate Pricemore >>

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Additional information on benzyl N-benzyl-N-{1-(chlorosulfonyl)methylcyclobutyl}carbamate

Introduction to Benzyl N-benzyl-N-{1-(chlorosulfonyl)methylcyclobutyl}carbamate (CAS No. 2172429-35-3)

Benzyl N-benzyl-N-{1-(chlorosulfonyl)methylcyclobutyl}carbamate, identified by its CAS number 2172429-35-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a complex structure that includes a cyclobutyl ring and a chlorosulfonyl substituent, exhibits unique chemical properties that make it a valuable intermediate in the development of novel therapeutic agents. The molecular architecture of this compound not only suggests potential applications in medicinal chemistry but also opens up avenues for exploration in synthetic methodologies and drug discovery.

The structural motif of Benzyl N-benzyl-N-{1-(chlorosulfonyl)methylcyclobutyl}carbamate is particularly intriguing due to the presence of a benzyl carbamate group and a 1-(chlorosulfonyl)methylcyclobutyl moiety. The benzyl carbamate functionality is well-known for its role as a protecting group in peptide synthesis and as a pharmacophore in various bioactive molecules. In contrast, the 1-(chlorosulfonyl)methylcyclobutyl group introduces a distinct electronic and steric environment, which can significantly influence the reactivity and biological activity of the compound. This combination of structural features makes Benzyl N-benzyl-N-{1-(chlorosulfonyl)methylcyclobutyl}carbamate a promising candidate for further investigation in the design of small-molecule drugs.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to delve deeper into the structural and functional properties of complex organic molecules like Benzyl N-benzyl-N-{1-(chlorosulfonyl)methylcyclobutyl}carbamate. These studies have highlighted the potential of this compound as a scaffold for drug development, particularly in the context of targeting enzymes and receptors involved in critical biological pathways. For instance, computational simulations have suggested that the cyclobutyl ring may interact favorably with specific binding pockets in target proteins, thereby enhancing the binding affinity and selectivity of derived drug candidates.

In parallel, experimental investigations have focused on synthesizing derivatives of Benzyl N-benzyl-N-{1-(chlorosulfonyl)methylcyclobutyl}carbamate to explore their pharmacological effects. Initial studies have demonstrated that certain modifications to the chlorosulfonyl group can modulate the biological activity of the compound, leading to enhanced efficacy or reduced toxicity. These findings are particularly relevant in the context of developing treatments for neurological disorders, where precise control over molecular interactions is essential for therapeutic success.

The role of protecting groups in organic synthesis cannot be overstated, especially when dealing with multifunctional compounds like Benzyl N-benzyl-N-{1-(chlorosulfonyl)methylcyclobutyl}carbamate. The benzyl carbamate group serves as an effective shield for reactive functionalities during synthetic transformations, allowing chemists to manipulate other parts of the molecule with greater precision. This protective strategy has been instrumental in achieving high yields and purity levels in multi-step syntheses, which are often required for pharmaceutical applications.

Furthermore, the versatility of Benzyl N-benzyl-N-{1-(chlorosulfonyl)methylcyclobutyl}carbamate extends to its potential use as a building block for more complex molecules. By incorporating this compound into larger scaffolds through cross-coupling reactions or other synthetic methodologies, researchers can generate libraries of derivatives with tailored properties. Such libraries are invaluable tools in high-throughput screening campaigns, where large numbers of compounds are rapidly tested for biological activity.

The synthesis of Benzyl N-benzyl-N-{1-(chlorosulfonyl)methylcyclobutyl}carbamate itself presents unique challenges due to its complex structure. However, recent developments in synthetic chemistry have provided new tools and techniques for addressing these challenges. For example, transition-metal-catalyzed reactions have enabled more efficient construction of the cyclobutyl ring, while modern purification methods allow for the isolation of high-purity compounds even from complex reaction mixtures.

As our understanding of molecular interactions continues to grow, so does the potential for leveraging compounds like Benzyl N-benzly-N-{1-(chlorosulfonylmethylcyclobutyle})carbamate in drug discovery. By combining computational modeling with experimental validation, researchers can identify novel lead compounds that exhibit high potency and selectivity against disease-causing targets. This interdisciplinary approach holds great promise for accelerating the development of next-generation therapeutics.

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